![molecular formula C11H11F3N4O2 B3079851 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1076196-64-9](/img/structure/B3079851.png)
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Overview
Description
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a useful research compound. Its molecular formula is C11H11F3N4O2 and its molecular weight is 288.23 g/mol. The purity is usually 95%.
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Biological Activity
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The trifluoromethyl group enhances the lipophilicity and stability of the compound, potentially improving its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of pathogens. The presence of the triazole ring is crucial for their antimicrobial properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
- Neurological Effects : Certain derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological Activity Data Table
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited moderate activity compared to standard antibiotics, suggesting potential as a lead compound for further development in tuberculosis treatment.
- Cytotoxicity Assays : In vitro assays on MCF-7 breast cancer cells demonstrated that the compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis through caspase activation.
- Neuroprotective Studies : Research on neuronal cell lines showed that the compound could mitigate oxidative stress-induced damage. It was found to reduce levels of reactive oxygen species (ROS) and improve cell viability under stress conditions.
Properties
IUPAC Name |
3-[5-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-2-6-5-7(11(12,13)14)18-10(15-6)16-8(17-18)3-4-9(19)20/h5H,2-4H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGVCBCPWKXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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